4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

Vue d'ensemble

Description

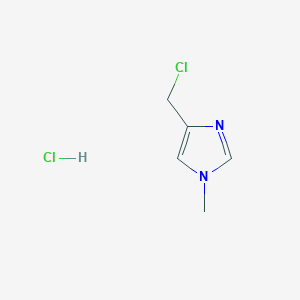

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2 It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylimidazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of imidazole.

Oxidation Reactions: Oxidized imidazole derivatives.

Reduction Reactions: Methylimidazole derivatives.

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula :

- Molecular Weight : 167.07 g/mol

- Appearance : Typically appears as a solid, off-white to light yellow substance.

Organic Synthesis

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride serves as a key intermediate in the synthesis of various organic compounds. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules. This property makes it valuable in:

- Pharmaceutical Chemistry : Used to synthesize biologically active compounds.

- Agrochemicals : Important for developing herbicides and pesticides.

Bioconjugation

The chloromethyl group can react with nucleophiles such as amines and thiols, enabling the modification of biomolecules. This application is particularly relevant in:

- Peptide and Protein Chemistry : Used for covalent attachment of functional groups, which can enhance the properties of therapeutic proteins.

- Drug Development : Assists in creating targeted drug delivery systems by modifying drug molecules for better efficacy.

Material Science

In material science, this compound is utilized in the production of specialty chemicals and polymers. Its ability to form covalent bonds contributes to:

- Polymer Chemistry : Acts as a building block for creating new materials with specific properties.

- Coatings and Adhesives : Enhances the performance characteristics of coatings used in various industrial applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing new antimicrobial agents. The chloromethyl group facilitated the introduction of various functional groups that enhanced the antimicrobial activity against resistant bacterial strains.

Case Study 2: Bioconjugation for Targeted Therapy

Research highlighted the successful modification of a peptide using this compound to improve its binding affinity to cancer cells. The covalent bond formed between the peptide and the chloromethyl group resulted in a targeted delivery system that significantly increased therapeutic efficacy while reducing side effects.

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methylimidazole: A precursor in the synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride.

4-(Hydroxymethyl)-1-methyl-1H-imidazole: A related compound with a hydroxymethyl group instead of a chloromethyl group.

4-(Bromomethyl)-1-methyl-1H-imidazole: Similar to the target compound but with a bromomethyl group.

Uniqueness

This compound is unique due to its specific reactivity conferred by the chloromethyl group. This reactivity makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research. Its ability to form covalent bonds with nucleophiles distinguishes it from other similar compounds .

Activité Biologique

4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 38585-61-4

- Molecular Formula : C5H7ClN2·HCl

- Molecular Weight : 181.06 g/mol

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that compounds within this class demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 mg/mL .

Antiparasitic Activity

Imidazole derivatives have been investigated for their antiparasitic effects, particularly against protozoan parasites. In vitro studies have shown that this compound can inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis, with promising results in terms of efficacy compared to standard treatments .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and disrupt cellular metabolism in target organisms. The chloromethyl group enhances the compound's reactivity, allowing it to modify key biomolecules within pathogens.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The findings indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.5 |

| This compound | E. coli | 2.0 |

| Other Derivatives | L. donovani | <0.5 |

Antiparasitic Activity Evaluation

In another investigation focusing on antiparasitic activity, the compound was tested against Trypanosoma brucei, with results indicating effective inhibition of parasite growth at concentrations lower than those used for traditional treatments like benznidazole .

Safety and Toxicology

Despite its promising biological activities, safety assessments reveal that this compound poses certain risks. It is classified as harmful by inhalation and contact with skin, necessitating appropriate safety measures during handling .

Propriétés

IUPAC Name |

4-(chloromethyl)-1-methylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWPWAYADRYSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-30-4 | |

| Record name | 1H-Imidazole, 4-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.